molecular formula C8H9ClN2O2 B13701729 3-Chloro-N-hydroxy-4-methoxybenzimidamide

3-Chloro-N-hydroxy-4-methoxybenzimidamide

Cat. No.: B13701729
M. Wt: 200.62 g/mol
InChI Key: TTYGYNFRRIJBLL-UHFFFAOYSA-N
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Description

3-Chloro-N-hydroxy-4-methoxybenzimidamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is known for its unique structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a benzimidamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Chloro-N-hydroxy-4-methoxybenzimidamide typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out at a temperature range of 60-70°C for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-N-hydroxy-4-methoxybenzimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-N-hydroxy-4-methoxybenzimidamide is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-hydroxy-4-methoxybenzimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites, while the chloro and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3-Chloro-N-hydroxy-4-methoxybenzimidamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

TTYGYNFRRIJBLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)Cl

Origin of Product

United States

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